molecular formula C10H9NO B1282627 3-Propanoylbenzonitrile CAS No. 50916-34-2

3-Propanoylbenzonitrile

Cat. No.: B1282627
CAS No.: 50916-34-2
M. Wt: 159.18 g/mol
InChI Key: RQNDMQXNIOALFA-UHFFFAOYSA-N
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Description

3-Propanoylbenzonitrile, also known as 3-(1-Oxopropyl)benzonitrile, is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It is characterized by a benzene ring substituted with a propanoyl group and a nitrile group at the meta positions. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3-Propanoylbenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the preparation of compounds that act as enzyme inhibitors or receptor agonists.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 3-Propanoylbenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Propanoylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Propanoylbenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or other interactions with biological targets, influencing molecular pathways .

Comparison with Similar Compounds

Uniqueness: 3-Propanoylbenzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs. Its propanoyl group provides different steric and electronic properties, influencing its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

3-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDMQXNIOALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-34-2
Record name 3-propanoylbenzonitrile
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